3-Bromo-9-(naphthalen-1-yl)-9H-carbazole

Catalog No.
S992974
CAS No.
934545-83-2
M.F
C22H14BrN
M. Wt
372.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-9-(naphthalen-1-yl)-9H-carbazole

CAS Number

934545-83-2

Product Name

3-Bromo-9-(naphthalen-1-yl)-9H-carbazole

IUPAC Name

3-bromo-9-naphthalen-1-ylcarbazole

Molecular Formula

C22H14BrN

Molecular Weight

372.3 g/mol

InChI

InChI=1S/C22H14BrN/c23-16-12-13-22-19(14-16)18-9-3-4-10-21(18)24(22)20-11-5-7-15-6-1-2-8-17(15)20/h1-14H

InChI Key

QTWVKYHIDBPQIL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53

The exact mass of the compound 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Bromo-9-(naphthalen-1-yl)-9H-carbazole (CAS 934545-83-2) is a specialized, monofunctionalized carbazole intermediate critical for synthesizing high-performance organic optoelectronic materials [1]. Featuring a sterically bulky 1-naphthyl group at the N-position and a highly reactive bromine atom at the 3-position, this compound serves as a precise electrophilic building block for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. It is predominantly procured by advanced materials manufacturers to synthesize asymmetric hole-transporting materials (HTMs), ambipolar hosts, and thermally activated delayed fluorescence (TADF) emitters [2]. The strategic combination of the 1-naphthyl moiety for thermal robustness and the 3-bromo handle for controlled reactivity makes it a foundational precursor for next-generation OLED displays and lighting panels requiring strict morphological stability.

Substituting this specific intermediate with unbrominated 9-(1-naphthyl)carbazole or the less sterically hindered 3-bromo-9-phenylcarbazole introduces severe synthetic and performance penalties. Attempting in-house bromination of the unfunctionalized core frequently yields inseparable mixtures of 3-bromo, 3,6-dibromo, and unreacted species, requiring costly chromatographic purification and reducing overall synthetic yield[1]. Furthermore, replacing the 1-naphthyl group with a standard phenyl ring drastically lowers the steric barrier to molecular rotation. Derivatives synthesized from 9-phenyl precursors typically suffer from a 20–40 °C reduction in glass transition temperature (Tg), rendering the resulting vacuum-deposited thin films highly susceptible to crystallization and catastrophic morphological failure under the Joule heating generated during continuous OLED operation [2].

Thermal Stability Enhancement via 1-Naphthyl Steric Hindrance

The 1-naphthyl group provides exceptional steric bulk compared to a standard phenyl substituent. The peri-hydrogen of the naphthalene ring interacts strongly with the carbazole protons, forcing the naphthyl group into a nearly orthogonal conformation relative to the carbazole plane [1]. This rigid, twisted 3D architecture severely restricts intramolecular rotation and inhibits close pi-pi stacking. Consequently, advanced hole-transporting and host materials synthesized from 3-bromo-9-(1-naphthyl)carbazole consistently exhibit glass transition temperatures (Tg) that are 20 to 40 °C higher than their 9-phenyl analogs. For instance, while typical 9-phenylcarbazole-based diamines possess a Tg around 90 °C, their 1-naphthyl counterparts routinely exceed 110 °C, with some complex derivatives reaching up to 176–187 °C [2]. This elevated thermal robustness is critical for preventing thin-film crystallization and extending the operational lifetime of OLED devices.

Evidence DimensionGlass Transition Temperature (Tg) of downstream derivatives
Target Compound DataTg > 110 °C (routinely up to 180 °C for complex derivatives)
Comparator Or Baseline3-Bromo-9-phenyl-9H-carbazole derivatives
Quantified Difference20–40 °C higher Tg
ConditionsDifferential Scanning Calorimetry (DSC) of vacuum-deposited thin films

Procuring the 1-naphthyl precursor ensures the final synthesized materials can withstand the Joule heating of commercial OLED operation without crystallizing.

Synthetic Precision and Yield Optimization via Pre-Bromination at the 3-Position

Utilizing the pre-brominated 3-bromo-9-(naphthalen-1-yl)-9H-carbazole eliminates the need for hazardous and low-yielding in-house halogenation steps. Direct bromination of 9-(1-naphthyl)carbazole using N-bromosuccinimide (NBS) often results in a statistical mixture containing the desired 3-bromo product, unreacted starting material, and the highly detrimental 3,6-dibromo impurity[1]. By procuring the >99% pure 3-bromo intermediate, chemists can immediately deploy it in highly selective palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. This monofunctional handle ensures the precise construction of asymmetric donor-acceptor (D-A) molecules with yields frequently exceeding 75-85%, bypassing the extensive column chromatography required to remove dibrominated byproducts [2].

Evidence DimensionSynthetic efficiency and regioselectivity
Target Compound Data>99% mono-functionalized precursor ready for direct asymmetric coupling
Comparator Or BaselineUnbrominated 9-(1-naphthyl)-9H-carbazole
Quantified DifferenceEliminates the ~10-20% yield loss and purification bottleneck associated with 3,6-dibromo byproduct formation
ConditionsPalladium-catalyzed cross-coupling synthesis workflows

Direct procurement of the high-purity 3-bromo derivative streamlines manufacturing workflows, significantly reducing solvent waste and purification costs.

Prevention of Charge Trapping via Strict Monofunctional Purity

In the synthesis of high-performance optoelectronics, the purity of the starting intermediate directly dictates the reproducibility of the final device. 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole procured at >99.0% HPLC purity ensures the absence of isomeric and polyhalogenated contaminants [1]. If a crude mixture containing 3,6-dibromo-9-(1-naphthyl)carbazole is used, symmetric A-D-A or cross-linked polymeric impurities will form during downstream coupling. Even at trace levels (<0.5%), these structural defects act as non-radiative recombination centers and deep charge traps within the OLED emissive layer, drastically reducing the external quantum efficiency (EQE) and accelerating luminance degradation (burn-in) [2].

Evidence DimensionDevice efficiency impact from precursor impurities
Target Compound Data>99.0% HPLC purity (monobromo)
Comparator Or BaselineLower-grade or crude bromination mixtures containing 3,6-dibromo isomers
Quantified DifferencePrevention of trace symmetric impurities that cause severe EQE roll-off
ConditionsOLED emissive layer formulation and long-term stability testing

Sourcing strictly monofunctionalized, high-purity precursor is a mandatory procurement rule to guarantee batch-to-batch reproducibility in commercial OLED panel manufacturing.

Synthesis of Asymmetric TADF Emitters

Ideal for constructing highly efficient Thermally Activated Delayed Fluorescence (TADF) molecules where the 3-position is coupled to an electron-accepting moiety, while the 1-naphthyl group provides the necessary steric twist to minimize singlet-triplet energy splitting [1].

Manufacturing of High-Tg Hole Transport Layers (HTL)

The preferred building block for synthesizing robust arylamine-based hole transporters that require elevated glass transition temperatures to maintain amorphous film morphology under high-current driving conditions [2].

Development of Ambipolar Phosphorescent Hosts

Crucial for coupling with electron-deficient heteroaromatics to create bipolar host materials for red and green phosphorescent OLEDs, balancing charge carrier mobility while preventing phase separation [3].

XLogP3

6.9

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

9-(1-Naphthyl)-3-bromocarbazole

Dates

Last modified: 08-16-2023

Explore Compound Types